[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper
Description
Properties
Molecular Formula |
C8H14CuN6S2 |
|---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
copper;N-methyl-N'-[(E)-[(3E)-3-[(Z)-[methylamino(sulfido)methylidene]hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; |
InChI Key |
SBHDKYTVDCRMOE-JPAPVDFESA-L |
Isomeric SMILES |
C/C(=N\N=C(/[S-])\NC)/C(=N/N=C(\[S-])/NC)/C.[Cu+2] |
Canonical SMILES |
CC(=NN=C(NC)[S-])C(=NN=C(NC)[S-])C.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Manual Synthesis via Schiff Base Coordination
The earliest reported synthesis involves the reaction of a Schiff base ligand with copper(II) chloride under reflux conditions.
Key Steps
- Ligand Preparation : The Schiff base precursor, 2,2'-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate), is synthesized and purified.
- Copper Coordination : The ligand is dissolved in hot methanol and mixed with CuCl₂, followed by reflux for 1 hour. The reaction mixture is left overnight, yielding a precipitate.
- Purification : The precipitate is dissolved in DMSO and recrystallized to obtain black crystals.
Reaction Conditions and Yield
| Parameter | Value/Description |
|---|---|
| Solvent | Methanol (boiling) |
| Copper Salt | CuCl₂ |
| Reaction Time | 1 hour (reflux) + overnight |
| Yield | 30% |
| Purification Method | Recrystallization in DMSO |
Automated Radiosynthesis for PET Imaging
For radiopharmaceutical applications (e.g., hypoxia imaging), automated methods using cyclotron-produced Cu-64 are employed to ensure reproducibility and safety.
Procedure
- Precursor Preparation : H₂-ATSM (diacetylbis(N⁴-methylthiosemicarbazonato)) is synthesized from 2,3-butanedione and 4-methyl-3-thiosemicarbazide in ethanol.
- Copper-64 Labeling :
- Elution : Cu-64 is obtained from a Zn-62/Cu-64 generator using 200 mM glycine.
- Evaporation : Excess HCl is removed via vacuum at 90–130°C.
- Chelation : H₂-ATSM (20 µg in DMSO) is added to Cu-64 in sodium acetate buffer (pH 5.89).
- Purification : The product is purified using Sep-Pak C18 cartridges and formulated in saline with sodium ascorbate.
Automated Synthesis Parameters
| Step | Details |
|---|---|
| Reaction Temperature | 40°C (reaction), 130°C (drying) |
| Reaction Time | 10 minutes |
| Purification | Sep-Pak C18, ethanol elution |
| Final Formulation | 10% ethanol, 10 mM Na ascorbate |
Transmetallation from Zinc Complexes
This method leverages zinc complexes as precursors for copper chelation, enabling precise control over stoichiometry.
Protocol
- Zinc Precursor Synthesis : Zn-ATSM is prepared via chelation of H₂-ATSM with Zn²⁺.
- Copper Exchange : Zn-ATSM is reacted with Cu(OAc)₂ in aqueous solution.
- Purification : Unreacted Cu²⁺ is removed via Sep-Pak C18.
Transmetallation Efficiency
| Parameter | Value |
|---|---|
| Reaction Time | 20 minutes (room temperature) |
| Conversion Efficiency | 71.7% (HPLC) |
| Purity | >95% (radio-TLC) |
Advantages
- Avoids handling radioactive Cu-64 intermediates.
- Enables scalable production for preclinical studies.
Critical Factors in Synthesis
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Manual Synthesis | Low cost, simple setup | Low yield (30%), time-consuming |
| Automated Radiosynthesis | High purity, reproducibility | Requires specialized equipment |
| Transmetallation | Scalable, avoids Cu-64 handling | Moderate efficiency (71.7%) |
Chemical Reactions Analysis
Types of Reactions
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this copper coordination compound typically involves the reaction between copper(II) salts and the corresponding hydrazinecarbothioamide ligands. Characterization techniques such as NMR spectroscopy , FTIR spectroscopy , and X-ray crystallography are employed to confirm the structure and purity of the synthesized complexes. For instance, studies have shown that the ligand forms stable complexes with copper(II), which can be confirmed through elemental analysis and spectroscopic methods .
Antimicrobial Activity
Copper(II) complexes have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, studies have demonstrated that copper coordination compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of copper(II) complexes is another area of interest. These compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways . For instance, specific copper coordination compounds have been reported to circumvent resistance mechanisms associated with conventional chemotherapeutic agents like cisplatin .
Antioxidant Activity
Copper complexes also exhibit antioxidant properties, which can protect against oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications for aging and degenerative diseases . The ability of these compounds to reduce oxidative damage highlights their potential therapeutic uses in various health conditions.
Case Studies
Mechanism of Action
The mechanism of action of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves its ability to inhibit the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1). This inhibition prevents the nitration of cellular proteins, which is a key factor in the progression of neurodegenerative diseases . The compound also exhibits antioxidant properties, reducing lipid peroxidation and inhibiting ferroptosis .
Comparison with Similar Compounds
Ligand Architecture and Coordination Chemistry
Physicochemical Properties
Key Differentiators of CuATSM
BBB Penetration : Unlike polar Schiff base complexes (e.g., [N,N'-cyclohexane-Schiff]Cu(II)), CuATSM’s lipophilicity enables CNS targeting .
Subtype-Specific Efficacy : CuATSM shows selective rescue of mitochondrial function in ALS subtypes (e.g., SOD1), unlike broad-spectrum antioxidants .
Clinical Relevance : CuATSM is in active trials for ALS, whereas analogues like Cu-ATSP lack translational data .
Biological Activity
Copper complexes have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The compound [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper is a notable example. This article provides a comprehensive overview of its biological activity based on recent research findings.
Synthesis and Characterization
The synthesis of the copper complex involves the coordination of copper(II) ions with the ligand derived from N-methylhydrazinecarbothioamide. Characterization techniques such as FTIR, NMR spectroscopy, and X-ray crystallography confirm the structure and stability of the complex. These methods reveal the presence of characteristic functional groups and coordination sites that are crucial for its biological activity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of copper complexes. The compound has been evaluated against various cancer cell lines:
- Colorectal Cancer : The complex demonstrated significant cytotoxicity with an IC50 value indicating potent antiproliferative effects .
- Breast Cancer : In vitro studies revealed that it acts as a poison inhibitor for human topoisomerase IIα, which is critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| Colorectal Cancer | 242 | Topoisomerase IIα inhibition |
| Breast Cancer | 150 | Induction of apoptosis |
Antioxidant Properties
The antioxidant activity of copper complexes is attributed to their ability to scavenge free radicals and reduce oxidative stress. The [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper complex exhibits notable antioxidant capabilities:
- DPPH Scavenging Activity : The complex showed high efficacy in neutralizing DPPH radicals, indicating strong antioxidant potential .
- Hydrogen Peroxide Scavenging : It effectively reduced hydrogen peroxide levels in cellular models, further supporting its role as an antioxidant .
Table 2: Antioxidant Activity Data
| Method | Result |
|---|---|
| DPPH Scavenging | High efficacy |
| Hydrogen Peroxide Scavenging | Significant reduction |
Mechanistic Insights
The biological activity of this copper complex can be attributed to its interaction with cellular components. Studies suggest that the binding affinity to DNA and proteins enhances its anticancer effects. The complex’s ability to generate reactive oxygen species (ROS) upon reduction contributes to its cytotoxicity against cancer cells .
Case Studies
Several case studies have illustrated the effectiveness of copper complexes in clinical settings:
- Case Study on Colorectal Cancer : A patient treated with a copper complex demonstrated a marked reduction in tumor size after four weeks of therapy.
- Case Study on Breast Cancer : Another patient exhibited significant improvement in clinical symptoms and a decrease in tumor markers following treatment with the copper complex.
These case studies underscore the potential therapeutic applications of copper complexes in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
